Cas no 77504-73-5 (Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI))
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
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- Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI)
- ETHYL ACETOACETATE (1,3-13C2)
- [1,3-13C2]Acetessigsaeure-aethylester
- [1,3-13C2]acetoacetic acid ethyl ester
- 485640_ALDRICH
- Ethyl acetoacetate-1,3-13C2
- ethyl acetoacetate-2,4-13C2
- I14-54352
- Ethyl acetoacetate-1,3-13C2, 99 atom % 13C
- DTXSID00480000
- AKOS015915594
- Ethyl acetoacetate(1,3-13c2)
- SCHEMBL1332259
- ethyl 3-oxo(1,3-13C2)butanoate
- Ethyl 3-oxobutanoate-1,3-13C2
- 77504-73-5
- Ethyl Acetoacetate (1,3-13C2, 99%)
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- Inchi: 1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1
- InChI Key: XYIBRDXRRQCHLP-MPOCSFTDSA-N
- SMILES: O([13C](C[13C](C)=O)=O)CC
Computed Properties
- Exact Mass: 132.06970385g/mol
- Monoisotopic Mass: 132.06970385g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.037 g/mL at 25 °C
- Melting Point: −43 °C(lit.)
- Boiling Point: 181 °C(lit.)
- Flash Point: 184 °F
- Refractive Index: n20/D 1.419(lit.)
- PSA: 43.37000
- LogP: 0.52860
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) Security Information
- Hazardous Material transportation number:UN 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38-41
- Safety Instruction: 26-36
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Hazardous Material Identification:
- Risk Phrases:36/37/38-41
- Safety Term:26-36
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485640-500MG |
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) |
77504-73-5 | 500mg |
¥4056.43 | 2023-12-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485640-1G |
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) |
77504-73-5 | 1g |
¥7944.08 | 2023-12-05 |
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI)
Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) and CAS No. 77504-73-5: A Comprehensive Overview
The compound with the CAS number 77504-73-5 and the product name Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) represents a significant molecule in the field of chemical and pharmaceutical research. This compound, also known as ethyl 3-oxobutanoate labeled with deuterium at the second and third carbon positions, has garnered attention due to its unique isotopic properties and potential applications in metabolic studies and drug development.
In recent years, the use of isotopically labeled compounds has become increasingly prevalent in scientific research, particularly in the fields of biochemistry and pharmacology. The incorporation of stable isotopes such as deuterium into molecular structures allows researchers to track metabolic pathways and interactions with high precision. The specific labeling pattern of Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) makes it a valuable tool for studying the biochemistry of fatty acid metabolism and energy production.
The compound's structure consists of a butanoic acid backbone with two carbon atoms replaced by deuterium atoms. This modification provides a distinct isotopic signature that can be easily detected using nuclear magnetic resonance (NMR) spectroscopy. NMR is a powerful analytical technique that allows for detailed structural elucidation and dynamic studies of molecules in solution. The use of deuterium-labeled compounds like Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) enhances the resolution and sensitivity of NMR experiments, enabling researchers to gain deeper insights into molecular interactions and conformational changes.
One of the key areas where this compound has found application is in the study of mitochondrial metabolism. Mitochondria are essential organelles responsible for generating ATP through oxidative phosphorylation. Understanding the metabolic pathways within mitochondria is crucial for developing treatments for various metabolic disorders. The isotopic labeling provided by Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) allows researchers to trace the fate of specific carbon atoms within these pathways, providing valuable information about substrate utilization and energy production.
In addition to its utility in metabolic studies, this compound has also shown promise in drug development. The ability to track the metabolism of drug candidates using isotopically labeled analogs is invaluable for understanding their pharmacokinetics and potential side effects. By incorporating deuterium atoms into drug molecules, researchers can create derivatives that are more stable and have improved pharmacological properties. This approach has been successfully used in the development of antiviral drugs, where deuterium labeling has been shown to enhance drug efficacy and reduce resistance.
The synthesis of Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) involves a series of carefully controlled chemical reactions that ensure the correct isotopic incorporation at the desired positions. Advanced synthetic techniques such as deuterium exchange reactions and catalytic hydrogenation are employed to achieve high levels of labeling specificity. These methods require precise control over reaction conditions to minimize side reactions and ensure high yields.
The purity and stability of Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI) are critical factors that must be carefully monitored during synthesis and storage. Impurities can interfere with NMR experiments and lead to inaccurate results. Therefore, rigorous purification techniques such as column chromatography and recrystallization are employed to obtain high-purity material. Additionally, storage conditions must be optimized to prevent degradation due to exposure to light or moisture.
The applications of this compound extend beyond basic research into more applied fields such as agrochemicals and material science. Deuterium-labeled compounds can be used as tracers in agricultural studies to understand nutrient uptake by plants and soil microbial interactions. In material science, isotopically labeled molecules can provide insights into polymer degradation mechanisms and improve the design of advanced materials.
The growing interest in sustainable chemistry has also driven research into using isotopically labeled compounds as green chemistry alternatives. By replacing traditional synthetic methods with more environmentally friendly approaches, researchers can reduce waste generation and minimize the environmental impact of chemical processes. The use of deuterium-labeled compounds aligns with this trend by providing a versatile tool for studying metabolism without relying on hazardous reagents.
In conclusion, Butanoic-1,3-13C2 acid,3-oxo-, ethyl ester (9CI), with its CAS number 77504-73-5, represents a significant advancement in chemical research with numerous applications across multiple disciplines. Its unique isotopic properties make it an invaluable tool for studying metabolic pathways, developing new drugs, and advancing sustainable chemistry practices. As research continues to evolve, this compound is likely to play an even greater role in scientific discovery and innovation.
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